benzyl N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group, a carbamoyl group, and a thiophene ring with methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloroformate with N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)amine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(3-carbamoyl-4,5-dimethylphenyl)carbamate
- Benzyl N-(3-carbamoyl-4,5-dimethylpyridin-2-yl)carbamate
- Benzyl N-(3-carbamoyl-4,5-dimethylfuran-2-yl)carbamate
Uniqueness
Benzyl N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different heterocyclic rings.
Properties
Molecular Formula |
C15H16N2O3S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
benzyl N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamate |
InChI |
InChI=1S/C15H16N2O3S/c1-9-10(2)21-14(12(9)13(16)18)17-15(19)20-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H2,16,18)(H,17,19) |
InChI Key |
ASTJDQPIHFGPSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.